molecular formula C21H29BrN4O2S B2475020 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide CAS No. 932501-94-5

4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B2475020
CAS No.: 932501-94-5
M. Wt: 481.45
InChI Key: UDPAGWZLILWUJM-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a dimethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of N,N-dimethylaniline to form 4-bromo-N,N-dimethylaniline . This intermediate can then undergo further reactions to introduce the sulfonamide and piperazine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide apart is the combination of functional groups, which imparts unique chemical and biological properties. The presence of the sulfonamide group, in particular, can enhance its solubility and reactivity compared to simpler analogs.

Properties

IUPAC Name

4-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BrN4O2S/c1-24(2)19-8-4-17(5-9-19)21(26-14-12-25(3)13-15-26)16-23-29(27,28)20-10-6-18(22)7-11-20/h4-11,21,23H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPAGWZLILWUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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